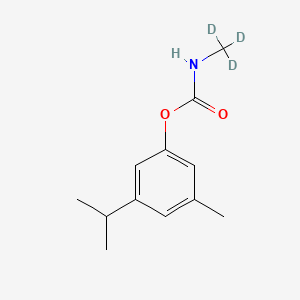

Promecarb-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Promecarb D3

Precursor Selection and Chemical Synthesis Pathways for Promecarb-d3

The synthesis of this compound (3-methyl-5-isopropylphenyl N-(methyl-d3)-carbamate) necessitates a strategic approach to incorporate deuterium (B1214612) atoms specifically into the N-methyl group. This involves the careful selection of deuterated precursors and the optimization of reaction pathways to ensure high isotopic enrichment and chemical purity.

Strategies for Deuterium Atom Incorporation into the N-methyl Moiety

The most direct and efficient strategy for the synthesis of this compound involves the use of a deuterated methylating agent. A key precursor for this purpose is deuterated methylamine (B109427) (CD3NH2) or its salts, such as deuterated methylamine hydrochloride (CD3NH2·HCl). google.comresearchgate.netgoogleapis.comresearchgate.netgoogle.com The synthesis of these deuterated methylamines can be achieved through various methods, including the reduction of deuterated nitromethane (B149229) or the reaction of a protected benzylamine (B48309) with a deuterated methylating reagent like deuterated methyl tosylate (TsOCD3). researchgate.netgoogleapis.com

Once the deuterated methylamine is obtained, it can be reacted with a suitable precursor to form the carbamate (B1207046) linkage. A common method for the preparation of N-methylcarbamates involves the reaction of a phenol (B47542) with methyl isocyanate. google.com In the case of this compound, this would involve the reaction of 3-methyl-5-isopropylphenol with deuterated methyl isocyanate (CD3NCO). The deuterated methyl isocyanate can be generated from the deuterated methylamine precursor.

Alternatively, a phosgene-based route can be employed. google.com In this pathway, 3-methyl-5-isopropylphenol is first reacted with phosgene (B1210022) to form the corresponding chloroformate. Subsequent reaction of this intermediate with deuterated methylamine (CD3NH2) yields this compound. This method avoids the handling of highly toxic methyl isocyanate.

Another approach involves a transcarbamoylation reaction. organic-chemistry.org A non-deuterated N-methylcarbamate could potentially be reacted with deuterated methylamine in the presence of a suitable catalyst to achieve isotopic exchange, although this is generally less direct for achieving high levels of specific labeling.

A summary of potential synthetic pathways is presented in the table below.

| Pathway | Precursor 1 | Precursor 2 | Key Reaction |

| Isocyanate Route | 3-methyl-5-isopropylphenol | Deuterated methyl isocyanate (CD3NCO) | Nucleophilic addition |

| Phosgene Route | 3-methyl-5-isopropylphenyl chloroformate | Deuterated methylamine (CD3NH2) | Nucleophilic substitution |

| Carbamoyl Chloride Route | 3-methyl-5-isopropylphenol | N-(methyl-d3)carbamoyl chloride | Nucleophilic substitution |

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The kinetics of carbamate formation are crucial for optimizing reaction conditions. The reaction between an isocyanate and a phenol is typically a second-order reaction. The rate is influenced by the nucleophilicity of the phenol and the electrophilicity of the isocyanate. The presence of the isopropyl and methyl groups on the phenolic ring in the precursor to Promecarb (B155259) may exert a slight steric hindrance, potentially affecting the reaction rate. The use of a catalyst, such as a tertiary amine or a tin compound, can significantly accelerate the reaction. organic-chemistry.org

Thermodynamically, the formation of the carbamate bond is an exothermic and generally spontaneous process. The equilibrium of the reaction favors the formation of the product. However, side reactions, such as the trimerization of the isocyanate, can occur, especially at elevated temperatures. Therefore, careful control of the reaction temperature is necessary to maximize the yield of the desired this compound.

For the phosgene route, the reaction of the chloroformate with the amine is typically fast and irreversible. The primary thermodynamic consideration is ensuring the complete reaction to avoid residual starting materials.

Purification Techniques for Synthesized this compound Intermediates and Final Product

Purification of the intermediates and the final this compound product is essential to remove unreacted starting materials, catalysts, and byproducts, ensuring high chemical and isotopic purity. moravek.com Common purification techniques include:

Crystallization: Promecarb is a crystalline solid, and this property can be exploited for purification. Recrystallization from a suitable solvent system can effectively remove impurities.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used technique for the purification of organic compounds. A solvent system with appropriate polarity is chosen to separate this compound from any impurities. High-performance liquid chromatography (HPLC) can also be employed for high-purity applications, and specialized techniques like argentation HPLC have been used to separate isotopically labeled compounds. nih.gov

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or catalysts from the reaction mixture.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired purity.

Isotopic Purity and Chemical Characterization of this compound

Following synthesis and purification, the chemical identity, isotopic enrichment, and position of the deuterium label in this compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary analytical techniques for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed.

²H NMR: A ²H NMR spectrum will show a signal at a chemical shift corresponding to the N-methyl group, directly confirming the incorporation of deuterium at this specific position. wikipedia.orgsigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR. sigmaaldrich.com

The table below summarizes the expected ¹H NMR signals for Promecarb, with the key difference for this compound noted.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Key Difference in this compound |

| Aromatic CH | 6.5 - 7.0 | Multiplet | No change |

| Isopropyl CH | 2.8 - 3.0 | Septet | No change |

| Aromatic CH3 | 2.2 - 2.4 | Singlet | No change |

| Isopropyl CH3 | 1.1 - 1.3 | Doublet | No change |

| N-CH3 | 2.7 - 2.9 | Singlet/Doublet (due to coupling with NH) | Signal absent or significantly reduced |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized this compound and to quantify the level of isotopic enrichment. rsc.org

Exact Mass Measurement: HRMS can measure the mass of a molecule with high accuracy (typically to four or more decimal places). The theoretical exact mass of Promecarb is C12H17NO2, while for this compound (C12H14D3NO2), the mass will be higher due to the replacement of three protium (B1232500) atoms with three deuterium atoms. The observed exact mass from HRMS analysis should match the calculated theoretical mass for this compound, confirming its elemental composition.

Isotopic Enrichment: The mass spectrum will show a molecular ion peak cluster. For this compound, the most abundant peak in this cluster will correspond to the molecule containing three deuterium atoms. The relative intensities of the peaks corresponding to molecules with fewer deuterium atoms (d2, d1, and d0) can be used to calculate the isotopic enrichment of the sample. libretexts.orgwikipedia.orgnih.gov For example, a high isotopic enrichment would be indicated by a very intense peak for the d3 species and very low intensity peaks for the d2, d1, and d0 species.

The following table shows the calculated exact masses for Promecarb and its deuterated isotopologues.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| Promecarb | C12H17NO2 | 207.1259 |

| Promecarb-d1 | C12H16DNO2 | 208.1322 |

| Promecarb-d2 | C12H15D2NO2 | 209.1385 |

| This compound | C12H14D3NO2 | 210.1447 |

By comparing the theoretical and observed mass spectra, the successful synthesis and isotopic purity of this compound can be unequivocally verified.

Chromatographic Purity Assessment of Synthesized this compound

The evaluation of chemical purity is a critical step following the synthesis of any analytical standard, including isotopically labeled compounds like this compound. The primary objective is to quantify the percentage of the desired deuterated compound and to identify and quantify any impurities. These impurities may include non-deuterated or partially deuterated analogues, residual starting materials, or by-products from the synthetic process. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the principal techniques employed for this purpose. ca.govnih.govshimadzu.com

This compound, the isotopically labeled analog of the carbamate pesticide Promecarb, is primarily used as an internal standard in quantitative analytical methods. pharmaffiliates.com Its effectiveness in this role is directly dependent on its chemical and isotopic purity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the analysis of carbamate pesticides and their deuterated standards. ca.goveurl-pesticides.eu The method offers high sensitivity and selectivity, allowing for the separation, identification, and quantification of the target analyte and impurities.

For the purity assessment of this compound, a reversed-phase HPLC setup is typically used. ca.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of this compound from any potential impurities. epa.gov

The mass spectrometer, operating in a mode such as multiple reaction monitoring (MRM), provides definitive identification and quantification. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. ca.gov This high degree of selectivity allows for the accurate measurement of Promecarbd3, distinguishing it from other co-eluting compounds and background noise. The mass difference between this compound and any non-deuterated Promecarb is easily resolved by the mass spectrometer.

Below is an interactive table detailing typical parameters for an LC-MS/MS analysis of this compound.

| Parameter | Specification |

|---|---|

| Chromatography System | High-Performance Liquid Chromatograph (HPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another established method for the analysis of carbamate pesticides. nih.gov However, many carbamates, including Promecarb, are thermally labile and may degrade at the high temperatures used in the GC injector. nih.gov Despite this, GC-MS can be used for purity analysis, often after a derivatization step to improve thermal stability, or by using specific injection techniques that minimize thermal decomposition.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. shimadzu.com The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fingerprint for identification and can be used to assess purity. Computerized GC-MS systems, combined with spectral libraries, are effective tools for this type of analysis. nih.gov

Purity Specification and Data Interpretation

The result of the chromatographic assessment is a chromatogram that displays peaks corresponding to the different components in the sample. The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks. For a high-purity standard, this value is typically expected to be above 98% or 99%. achemtek.comcymitquimica.com Mass spectrometry data is crucial for confirming the identity of the main peak as this compound and for identifying any impurity peaks.

The following table summarizes the expected mass spectrometric data for this compound and its non-deuterated counterpart.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Expected Precursor Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₂H₁₄D₃NO₂ pharmaffiliates.com | 210.29 pharmaffiliates.comachemtek.com | 211.3 |

| Promecarb (non-labeled) | C₁₂H₁₇NO₂ nih.gov | 207.27 nih.gov | 208.3 |

Advanced Analytical Methodologies Leveraging Promecarb D3 As an Internal Standard

Mass Spectrometric (MS) Techniques for Promecarb (B155259) Quantification Utilizing Promecarb-d3

Mass spectrometry, particularly when coupled with chromatographic separation, stands as a powerful tool for the detection and quantification of pesticides. The integration of this compound as an internal standard is fundamental to achieving high accuracy and precision in these analyses.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used for the analysis of moderately polar to polar compounds like Promecarb by liquid chromatography-mass spectrometry (LC-MS). nih.gov Both ESI and APCI are considered soft ionization techniques, which typically result in the formation of a protonated molecule, [M+H]+, that can be readily detected by the mass spectrometer. nih.gov

The efficiency of ionization for Promecarb and its deuterated internal standard, this compound, is highly dependent on the specific parameters of the ion source. mdpi.comnih.gov Optimization of these parameters is a critical step in method development to ensure maximum sensitivity. Key variables that are typically optimized include:

Cone Voltage: This parameter influences the extent of in-source collision-induced dissociation (CID). By carefully adjusting the cone voltage, fragmentation of the parent ion can be controlled to produce characteristic fragment ions, which is useful for confirmation purposes. nih.gov

Source Temperature: The temperature of the ion source affects the desolvation process of the analyte ions. nih.gov

Drying-Gas Flow-Rate: This parameter is crucial for efficient solvent evaporation and analyte desolvation, particularly in ESI. nih.gov

Probe Temperature: In APCI, the probe temperature plays a significant role in the vaporization and chemical ionization processes. mdpi.com

Systematic studies have shown that for different classes of pesticides, the optimal ionization mode (ESI or APCI) can vary. nih.govnih.gov For carbamates, ESI is often preferred due to its high efficiency in ionizing these compounds. nih.gov However, APCI can be a valuable alternative, especially for less polar compounds or in situations where matrix effects are problematic in ESI. nih.gov The choice between ESI and APCI, and the subsequent optimization of their respective parameters, is therefore a crucial step in developing a robust analytical method for Promecarb using this compound.

Tandem Mass Spectrometry (MS/MS) Transition Selection for Promecarb and this compound

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique for the quantification of target analytes in complex mixtures. In MS/MS analysis, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) when multiple transitions are monitored.

For the analysis of Promecarb and its internal standard this compound, specific MRM transitions are selected to ensure unambiguous identification and quantification. The selection of these transitions is based on the fragmentation pattern of the protonated molecules ([M+H]+) of Promecarb and this compound.

Table 1: Exemplary MS/MS Transitions for Promecarb

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Promecarb | 208.1 | 151.0 | 109.0 |

This data is illustrative and based on publicly available information. eurl-pesticides.eu Optimal transitions should be determined empirically on the specific instrument used for analysis.

The use of two transitions for the analyte provides a higher degree of confidence in the identification, as the ratio of the two product ions should be constant. mdpi.com The transitions for this compound would be expected to have a 3-dalton shift in the precursor ion and potentially in one or more of the fragment ions, depending on which part of the molecule contains the deuterium (B1214612) labels. The selection of specific and intense transitions for both Promecarb and this compound is essential for achieving the low limits of detection required for residue analysis.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Promecarb Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision in quantitative analysis. d-nb.info The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical procedure. sigmaaldrich.comisc-science.com

Because the isotopically labeled internal standard is chemically identical to the native analyte, it behaves in the same manner during extraction, cleanup, and chromatographic separation. sigmaaldrich.comunimi.it Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. isc-science.com

The quantification in IDMS is based on the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. d-nb.info This ratio is then used to calculate the concentration of the native analyte in the original sample. The use of this compound in an IDMS workflow for Promecarb analysis offers several key advantages:

Correction for Matrix Effects: IDMS is highly effective at compensating for matrix-induced signal suppression or enhancement, which is a common problem in the analysis of complex samples like food and environmental matrices. sigmaaldrich.comunimi.it

Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, IDMS significantly improves the precision and accuracy of the analytical results. d-nb.info

Enhanced Method Robustness: The use of an isotopically labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

The successful application of IDMS for Promecarb analysis relies on the availability of high-purity this compound and the careful optimization of the mass spectrometric conditions to ensure accurate measurement of the isotope ratios.

Matrix Effects and Signal Suppression/Enhancement Mitigation Strategies with this compound

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex sample matrices such as food, soil, or water. shimadzu.comnih.gov These effects arise from co-eluting compounds from the sample matrix that can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. shimadzu.com This can result in inaccurate quantification if not properly addressed.

The use of an isotopically labeled internal standard like this compound is one of the most effective strategies for mitigating matrix effects. sigmaaldrich.comlcms.cz Since this compound has the same retention time and ionization characteristics as Promecarb, it will experience the same degree of signal suppression or enhancement. unimi.it By calculating the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect is effectively normalized, leading to more accurate and reliable quantitative results. lcms.cz

Other strategies that can be used in conjunction with an internal standard to mitigate matrix effects include:

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. nih.gov

Advanced Sample Preparation: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), can help to remove interfering matrix components before LC-MS/MS analysis.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects. nih.gov However, the use of an isotopically labeled internal standard is generally considered a more robust approach.

Chromatographic Separation Sciences in Conjunction with this compound

The separation of Promecarb and this compound from other components in the sample extract is a critical step before mass spectrometric detection. Liquid chromatography is the most widely used separation technique for this purpose.

Liquid Chromatography (LC) Method Development for this compound Based Assays

The development of a robust and efficient liquid chromatography (LC) method is essential for the successful analysis of Promecarb using this compound as an internal standard. mdpi.comepa.gov The goal of the LC method is to achieve good chromatographic separation of Promecarb and this compound from potential interferences in the sample matrix, while maintaining a reasonable analysis time.

Table 2: Typical LC Method Parameters for Carbamate (B1207046) Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or similar ca.govresearchgate.net |

| Mobile Phase A | Water with additives (e.g., formic acid, ammonium (B1175870) formate) mdpi.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol mdpi.com |

| Elution Mode | Gradient elution mdpi.comepa.gov |

| Flow Rate | 0.2 - 0.5 mL/min mdpi.com |

| Injection Volume | 5 - 20 µL |

These are general parameters and the optimal conditions will depend on the specific application and instrumentation.

Key aspects of LC method development for this compound based assays include:

Column Selection: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of carbamate pesticides like Promecarb. ca.govresearchgate.net The choice of column chemistry and dimensions will depend on the desired resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. mdpi.com The addition of modifiers like formic acid or ammonium formate (B1220265) can improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities and to reduce the analysis time. mdpi.comepa.gov

Flow Rate and Injection Volume: These parameters are optimized to achieve good chromatographic performance and sensitivity.

The developed LC method should ensure that Promecarb and this compound co-elute, which is expected due to their identical chemical properties, and that they are well-separated from any interfering compounds in the matrix. unimi.it This is crucial for accurate quantification using the isotope dilution method.

Reversed-Phase and Normal-Phase Chromatographic Optimization

Gas Chromatography (GC) Method Development for this compound Based Assays

While HPLC is often preferred for carbamates, GC analysis is possible, though it presents challenges due to the thermal instability of N-methylcarbamates like Promecarb. oup.comresearchgate.net These compounds can degrade in the hot injection port or on the column. oup.com The use of this compound as an internal standard is crucial in GC methods to compensate for any analyte loss during analysis.

Column Selection: The choice of GC column is paramount. The stationary phase chemistry determines the column's selectivity. jcanoingenieria.com For pesticide analysis, low- to mid-polarity phases are common. An HP-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is a versatile choice for separating a wide range of pesticides. nih.gov The selection is based on the principle of "like dissolves like," where the column polarity is matched to the analyte polarity to achieve good separation.

Temperature Programming: A temperature program, where the column oven temperature is increased during the run, is essential for separating compounds with a range of boiling points. nih.gov For thermally labile compounds like Promecarb, the program must be carefully optimized. A lower initial oven temperature followed by a controlled ramp rate can prevent degradation. oup.com For example, a program might start at 60-70°C and ramp at 5-15°C per minute to a final temperature of around 280-300°C. nih.govresearchgate.net Slower temperature programming rates can minimize thermal decomposition. oup.com

Table 2: Example GC Column and Temperature Program Parameters

| Parameter | Condition | Rationale/Benefit |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A low-polarity, general-purpose column suitable for a wide range of pesticides, offering good resolution and thermal stability. nih.gov |

| Injector Temperature | 250-280°C (with optimized injection technique) | Must be high enough for volatilization but low enough to minimize thermal degradation. nih.govresearchgate.net |

| Oven Program | Initial 70°C (1 min), ramp 25°C/min to 120°C, then 5°C/min to 300°C (hold 10-20 min) | A multi-step ramp allows for separation of volatile compounds at lower temperatures before increasing to elute less volatile compounds. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and allows for the differentiation of Promecarb from this compound based on mass-to-charge ratio. |

Carrier Gas: Helium is the most common carrier gas for GC-MS, typically used at a constant flow rate of about 1.0 mL/min. nih.gov Hydrogen can also be used and provides faster analysis times, but it is a reactive gas and may cause changes in the mass spectra of certain compounds. gcms.cz

Injection Port Optimization: The injection port is where thermal degradation is most likely to occur. researchgate.net Optimizing injector parameters is critical.

Injection Technique: Cold on-column or programmed temperature vaporization (PTV) injectors are superior to traditional hot split/splitless injectors for thermally labile compounds because they introduce the sample onto the column at a lower initial temperature, reducing degradation. oup.comresearchgate.net

Liner: Using a narrow-bore (e.g., <2 mm I.D.) inlet liner increases the carrier gas linear velocity, resulting in a faster, more focused transfer of analytes onto the column, which improves peak shape, especially for volatile compounds.

Septum: Regular maintenance, including changing the septum daily, is crucial to prevent leaks and contamination, which can degrade chromatographic performance.

Column Selection and Temperature Programming for Volatile Analytes

Method Validation and Performance Characteristics of this compound Based Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For methods using this compound, validation confirms that the assay is accurate, precise, and reliable for quantifying Promecarb. Validation parameters typically include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and specificity. scielo.brmdpi.commdpi.com

Linearity and Calibration Curve Construction Utilizing this compound

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. scielo.br When using an internal standard like this compound, a calibration curve is constructed by plotting the ratio of the analyte (Promecarb) signal to the internal standard (this compound) signal against the analyte concentration. acs.org

Procedure:

A series of calibration standards are prepared with known, varying concentrations of Promecarb. acs.org

A constant, known concentration of this compound is added to each standard. acs.org

The standards are analyzed, and the instrument response (e.g., peak area from LC-MS/MS) is recorded for both Promecarb and this compound. youtube.com

The response ratio (Area of Promecarb / Area of this compound) is calculated for each standard.

A calibration curve is generated by plotting this response ratio (y-axis) against the concentration of Promecarb (x-axis). youtube.com

A linear regression analysis is performed on the data points. The resulting equation of the line (y = mx + b) and the coefficient of determination (R²) are calculated. An R² value greater than 0.99 is typically considered evidence of good linearity. thermofisher.comshimadzu.com

The use of the response ratio corrects for variations that can affect both the analyte and the internal standard, leading to a more robust and accurate calibration curve compared to an external standard method. uknml.com

Precision and Accuracy Assessment (Intra-day and Inter-day)

Precision and accuracy are fundamental to validating any quantitative analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the mean of a set of results to the actual or true value, often expressed as percent recovery. ich.org

The assessment is conducted at two levels:

Intra-day Precision (Repeatability): This measures the precision under the same operating conditions over a short period, such as within a single day, by the same analyst using the same equipment. ich.orgwisdomlib.org

Inter-day Precision (Intermediate Precision): This evaluates the method's reproducibility by assessing variations within the laboratory over a longer period, such as on different days, or with different analysts or equipment. ich.orgwisdomlib.org

When this compound is used as an internal standard, it is added to samples and calibration standards alike. This practice is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby significantly improving both precision and accuracy. lcms.cz For instance, studies on analogous deuterated carbamate internal standards like carbofuran-d3 (B20933) have demonstrated excellent performance, with recoveries (accuracy) typically ranging from 81% to 110% and intermediate precision values below 20% RSD across various fruit and vegetable matrices. oup.com

Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy Data This table presents typical performance data for pesticide residue analysis when using a deuterated internal standard analogous to this compound.

| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |

| 10 | < 15% | 95% - 110% | < 15% | 90% - 110% |

| 100 | < 10% | 98% - 105% | < 10% | 95% - 105% |

| 500 | < 5% | 99% - 102% | < 5% | 98% - 102% |

| Data is representative of typical validation results found in pesticide analysis literature. oup.comnih.govamegroups.org |

Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise of the system. ich.org It is often determined at a signal-to-noise ratio (S/N) of 3:1. lcms.cz

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. d-nb.info The LOQ is commonly established at an S/N ratio of 10:1 or as the lowest point on a calibration curve that meets accuracy and precision criteria (e.g., within ±20%). d-nb.infoeurl-pesticides.eu

The use of this compound as an internal standard is instrumental in establishing robust and reliable LOD and LOQ values. Because this compound co-elutes with the target analyte (Promecarb) and experiences similar ionization effects in the mass spectrometer source, its consistent signal helps to normalize the response of the target analyte, especially at very low concentrations near the detection limit. lcms.czepa.gov This normalization is critical for distinguishing a true low-level detection from background noise, thereby preventing false negatives or positives. In environmental and food safety analyses, typical LOQ values for carbamate pesticides using such methods can range from 0.5 to 30 ng/g, depending on the complexity of the matrix. researchgate.netresearchgate.net

Table 2: Example LOD and LOQ Determination in Different Matrices This table illustrates potential LOD and LOQ values for Promecarb analysis using this compound, based on typical sensitivities for pesticide analysis.

| Matrix | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |

| Water | 0.001 - 0.005 | 0.002 - 0.016 |

| Fruits & Vegetables | 0.5 - 5.0 | 1.0 - 10.0 |

| Soil | 0.001 - 0.005 | 0.003 - 0.017 |

| Values are based on reported data for similar types of environmental and food analysis. lcms.czresearchgate.netshimadzu.com |

Selectivity and Specificity Evaluation against Potential Interferences

Selectivity and specificity are measures of a method's ability to accurately measure the analyte of interest without interference from other components in the sample, such as metabolites, impurities, or matrix components. europa.eu In mass spectrometry-based methods, the use of an isotopically labeled internal standard like this compound provides exceptional specificity.

This compound is chemically identical to Promecarb but has a different mass due to the deuterium atoms. In a mass spectrometer, it can be distinguished from the unlabeled analyte. The primary benefit is in mitigating "matrix effects," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. restek.comresearchgate.net Since this compound has nearly identical chromatographic retention time and ionization behavior to Promecarb, any matrix effects will influence both compounds similarly. epa.gov By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out. lcms.cz This ensures that the method is selective for Promecarb, even in complex matrices like tea, cocoa, or various produce, where significant matrix interference is common. oup.comlcms.cz

Robustness and Ruggedness Testing of Analytical Protocols

Robustness and ruggedness are indicators of a method's reliability during normal use.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters (e.g., pH of mobile phase, column temperature). pharmoutsourcing.comnih.gov It provides an indication of the method's reliability for intra-laboratory use.

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. amazonaws.com

Table 3: Typical Parameters Evaluated in Robustness Testing for an LC-MS/MS Method This table lists common variables intentionally altered to test the robustness of an analytical method utilizing an internal standard like this compound.

| Parameter | Typical Variation |

| Mobile Phase Composition | ± 2% organic content |

| Mobile Phase pH | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 10% |

| Different Column Lot | Comparison between two lots |

| Injection Volume | ± 10% |

| Based on established guidelines for method validation. pharmoutsourcing.comeuropa.eu |

A method that consistently produces accurate and precise results despite these variations is considered robust. The inclusion of this compound provides a crucial buffer against such variables, ensuring the analytical protocol is reliable for routine deployment. pharmoutsourcing.com

Application of Promecarb D3 in Environmental Monitoring and Fate Studies

Sample Preparation and Extraction Methodologies for Environmental Matrices

The initial and one of the most critical stages in the analysis of environmental samples is the preparation and extraction of the target analytes from the matrix. The choice of method depe fao.orgnds on the physical state of the sample (e.g., water or soil) and the physicochemical properties of the analyte. For the analysis of promecarb (B155259), several techniques are employed, with Promecarb-d3 being added at the beginning of the process to serve as an internal standard.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most established and widely used techniques for the preparation of water samples.

Solid-Phase Extraction thermofisher.comphenomenex.comresearchgate.net (SPE) is a popular sample preparation method that partitions compounds between a solid and a liquid phase. It is frequently used to thermofisher.comisolate and concentrate pesticides from water samples. The process involves pass thermofisher.comresearchgate.neting the water sample, spiked with this compound, through a cartridge containing a solid adsorbent. The selection of the adsorbent material is crucial and depends on the polarity of the target analyte. For carbamates like promecarb, hydrophilic-lipophilic balanced (HLB) polymers are often effective. After adsorption, the ana ca.govlyte is eluted with a small volume of an organic solvent, which is then concentrated and analyzed, typically by chromatography.

Liquid-Liquid Extracti thermofisher.comon (LLE) operates on the principle of differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. In the context of promeca phenomenex.comresearchgate.netrb analysis, the water sample containing this compound is mixed vigorously with an organic solvent such as methylene (B1212753) chloride or a mixture of solvents. The non-polar promecarb p phenomenex.comepa.govartitions into the organic layer, which is then separated, dried, and concentrated for analysis. While effective, LLE can be time-consuming and require large volumes of organic solvents.

Below is a table summari phenomenex.comresearchgate.netzing the key aspects of SPE and LLE for the analysis of pesticides in water.

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between tw thermofisher.como immiscible liquid phases. |

| Common Sorbents/Sol phenomenex.comvents | HLB, C18, various polymeric sorbents. | Methylene chloride, die ca.govthyl ether, hexane. |

| Advantages | High epa.gov recovery rates, high concentration factors, reduced solvent usage compared to LLE, potential for automation. | Versatility, applicable thermofisher.comca.gov to a wide range of analytes, relatively simple equipment. |

| Disadvantages | C phenomenex.coman be affected by matrix interferences, requires method development for new matrices, sorbent costs. | Can be labor-intensive, thermofisher.com requires large volumes of organic solvents, potential for emulsion formation. |

For solid environmental matrices such as soil and sediment, the QuEChERS method has gained significant popularity for the extraction of pesticide residues. Originally developed for chromatographyonline.commdpi.comnih.govfood samples, its application has been successfully extended to environmental analysis.

The QuEChERS procedure t mdpi.commdpi.comypically involves two main steps:

Extraction and Partitioning: The solid sample is first homogenized and then shaken in a tube with an organic solvent (commonly acetonitrile), water, and a mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride). The addition of salts ind chromatographyonline.commdpi.comuces phase separation between the aqueous and organic layers and helps to drive the pesticides into the organic phase. This compound is added at chromatographyonline.comthis initial stage.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a small amount of a sorbent material (such as primary secondary amine - PSA) and magnesium sulfate. This step is designed to chromatographyonline.commdpi.comremove interfering matrix components like fatty acids and pigments. After centrifugation, the cleaned-up extract is ready for instrumental analysis.

The QuEChERS method offers several advantages, including high throughput, low solvent consumption, and good recoveries for a wide range of pesticides. Different buffering syste chromatographyonline.comportico.orgms, such as acetate (B1210297) and citrate (B86180) buffers, have been introduced to improve the extraction efficiency and stability of pH-sensitive pesticides.

The table below outlines portico.org the typical steps and reagents used in the QuEChERS method for soil analysis.

| Step | Procedure | Reagents | Purpose |

| Sample Preparation | A homogenized sample (e.g., 10-15g of soil) is weighed into a centrifuge tube. | - | To ensure a represe chromatographyonline.commdpi.comntative sample. |

| Extraction | Water and an extraction solvent are added, followed by vigorous shaking. | Acetonitrile (B52724), Water | To extract pesticides from the soil matrix. |

| Partitioning | A salt mixture is added, and the tube is shaken again and then centrifuged. | Magnesium sulfate, Sodi chromatographyonline.comum chloride (or other salts) | To induce phase separation and enhance partitioning of pesticides into the organic layer. |

| Cleanup (d-SPE) | chromatographyonline.com An aliquot of the supernatant is transferred to a smaller tube containing a sorbent and salt, then vortexed and centrifuged. | Primary Secondary Amine chromatographyonline.commdpi.com (PSA), Magnesium sulfate | To remove matrix interferences. |

| Analysis | The final extract is collected for analysis by GC-MS or LC-MS/MS. | - | To identify and quantify the pesticides. |

In addition to the conventional methods, advanced extraction techniques have been developed to improve efficiency and reduce solvent consumption.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction of analytes from solid and semi-solid samples. These conditions increase chromatographyonline.comnih.gov the solubility and mass transfer of the analytes, leading to faster and more efficient extractions with less solvent compared to traditional methods like Soxhlet. The sample, mixed with Pr chromatographyonline.comomecarb-d3, is placed in a stainless steel cell and extracted with a solvent at a set temperature and pressure.

Supercritical Fluid Ex mdpi.comtraction (SFE) employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. A supercritical fluid has youtube.comyoutube.com properties of both a liquid and a gas, allowing it to penetrate the sample matrix effectively and dissolve the analytes. By manipulating the tempe youtube.comrature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract specific compounds. SFE is considered a green youtube.com extraction technique due to the use of non-toxic and readily available CO2.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Matrices

This compound ayoutube.coms a Tracer in Environmental Transport and Distribution Studies

Beyond its role as an internal standard, this compound can also be used as a tracer in studies investigating the environmental transport and fate of promecarb. By introducing a known amount of this compound into a controlled environmental system, its movement and degradation can be monitored over time.

The mobility of pesticides in soil is a critical factor determining their potential to contaminate groundwater. Column leaching studies a nih.govre often conducted to assess this mobility. In such studies, a soil c researchgate.netolumn is prepared, and a solution containing this compound is applied to the top. The leachate collected at the bottom of the column is then analyzed over time to determine the breakthrough curve of the compound.

The mobility of promecarb is influenced by various soil properties, including organic matter content, clay content, and pH. Promecarb is expected to have moderate mobility in soil, but this can be significantly affected by its degradation rate. The use of this compound a nih.govs a tracer allows for a more accurate assessment of its transport, as it can be distinguished from any background levels of the parent compound.

In aquatic environments, pesticides can be transported over long distances by water currents. Understanding the distrib wa.govution of these compounds between the water column, suspended sediments, and bottom sediments is crucial for assessing their potential impact on aquatic ecosystems. Promecarb has a relatively short half-life in water, particularly under neutral to alkaline conditions.

This compound can be used nih.gov in microcosm or mesocosm studies to simulate aquatic environments. By introducing the labeled compound, researchers can track its partitioning between different aquatic compartments and its degradation over time. This data is invaluable for developing and validating mathematical models that predict the environmental distribution of promecarb under various scenarios.

Mobility Assessment in Soil and Sediment Systems

Elucidation of Promecarb Degradation Pathways and Metabolite Identification

The study of the environmental fate of the carbamate (B1207046) insecticide Promecarb is essential for assessing its persistence, mobility, and potential ecological impact. Elucidating its degradation pathways and identifying the resulting metabolites in various environmental compartments, such as water and soil, requires highly accurate and sensitive analytical methodologies. The use of isotopically labeled internal standards is a cornerstone of modern quantitative analysis, providing a means to correct for variations during sample preparation and analysis. creative-proteomics.comckisotopes.com this compound, a deuterated analog of the parent compound, serves this critical role as a surrogate or internal standard in mass spectrometry-based methods. epa.govpharmaffiliates.com Its application ensures the reliability and accuracy of data in studies monitoring the transformation of Promecarb in the environment. science.govoup.com

Hydrolysis and Photolysis Kinetics in Aqueous Environments

The degradation of Promecarb in aquatic systems is significantly influenced by chemical and photochemical processes, primarily hydrolysis and photolysis. Kinetic studies that measure the rate of these reactions are fundamental to predicting the pesticide's persistence in water bodies.

Hydrolysis is a major pathway for the degradation of carbamate pesticides. researchgate.net For Promecarb, the rate of hydrolysis is highly dependent on the pH of the water. nih.gov It is generally stable in acidic conditions but degrades more rapidly as the pH becomes neutral and then alkaline. nih.govtdx.cat Studies have determined the half-life of Promecarb at various pH levels, demonstrating its instability in alkaline solutions. nih.gov The primary product of this hydrolysis is 3-isopropyl-5-methylphenol. researchgate.net To accurately determine these kinetic parameters, analytical methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed, where this compound would be used as an internal standard to ensure precise quantification of the parent compound as it degrades over time. epa.gov

Hydrolysis Half-Life of Promecarb

| pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|

| 5 | 22 | Stable | tdx.cat |

| 7 | 22 | 7.5 days (180 hours) | tdx.cat |

| 7 | Not Specified | 12.9 days (310 hours) | nih.gov |

| 9 | 22 | 3.6 hours | tdx.cat |

| 9 | Not Specified | 5.7 hours | nih.gov |

Photolysis, or degradation by sunlight, is another critical process affecting the fate of pesticides in surface waters. nih.gov While specific quantum yield data for Promecarb were not found in the provided search results, the general methodology for studying the photodegradation of carbamates involves irradiating aqueous solutions and monitoring the decrease in concentration. hpst.cz Such studies rely on precise analytical quantification, where this compound serves as an essential tool for generating reliable kinetic data.

Aerobic and Anaerobic Degradation in Soil and Sediment

Studies investigating the fate of pesticides in soil often use isotopically labeled compounds to trace the transformation pathways and establish a complete mass balance. fao.org While 14C-labeled compounds are traditionally used for pathway elucidation, stable isotope-labeled standards like this compound are vital for the accurate quantification of the parent compound and its metabolites during dissipation studies. fao.orgmdpi.com The use of such standards corrects for matrix interferences and variations in extraction efficiency, which are significant challenges in complex matrices like soil and sediment. usgs.govresearchgate.net

Research indicates that Promecarb is subject to microbial degradation in soil. tandfonline.comdntb.gov.ua The half-life (DT50), which is the time it takes for 50% of the compound to degrade, is a key parameter derived from these studies.

Aerobic Soil Degradation of Promecarb

| Study Type | Typical Half-Life (DT50) in days | Persistence Classification | Reference |

|---|---|---|---|

| Field Study | 28 | Not specified | tandfonline.com |

| Not Specified | 20 | Non-persistent | tandfonline.com |

Under anaerobic conditions, such as in flooded soils or deep sediments, the degradation pathways and rates can differ significantly from aerobic environments. nih.govfrontiersin.org Studies on other carbamates have shown that anaerobic degradation is an important process. dntb.gov.ua The elucidation of these specific anaerobic pathways for Promecarb would similarly depend on robust analytical methods using internal standards like this compound for accurate measurement.

Application of this compound in Metabolite Profiling of Environmental Samples

Metabolite profiling is the systematic identification and quantification of the transformation products of a parent compound. This is critical for a comprehensive environmental risk assessment, as metabolites can sometimes be as or more toxic than the original pesticide. tandfonline.com The process involves extracting residues from environmental samples (water, soil, biota) and analyzing them using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nih.govufmg.br

In these analyses, this compound is invaluable as a surrogate or internal standard. epa.govoup.com It is added to a sample at a known concentration at the beginning of the analytical procedure. By comparing the signal of the native Promecarb and its metabolites to the signal of this compound, analysts can accurately quantify their concentrations, correcting for any loss during sample preparation or signal suppression in the mass spectrometer. mdpi.comnih.gov

The primary degradation product of Promecarb via hydrolysis is 3-isopropyl-5-methylphenol. researchgate.net In biological systems and soil, further metabolism can occur. For instance, studies on rats using 14C-labeled Promecarb showed that in addition to the hydrolysis product, other unidentified metabolites and conjugates with glucuronic acid were formed. nih.gov In soil, analyses of corn plants grown in treated soil also indicated the presence of 3-isopropyl-5-methylphenol and four other unidentified metabolites. nih.gov Identifying and quantifying these various products in complex environmental samples would be significantly enhanced by the inclusion of this compound in the analytical workflow to ensure the accuracy of the quantitative results.

Role of Promecarb D3 in Non Human Biotransformation and Metabolism Research

In Vitro Metabolic Stability Studies in Non-Human Biological Systems

In vitro metabolic stability assays are fundamental in assessing the susceptibility of a chemical to enzymatic degradation in a controlled environment. Promecarb-d3 is an invaluable tool in these studies, offering enhanced analytical precision.

Application in Liver Microsomal Assays (e.g., Mammalian, Avian, Fish)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) monooxygenases. who.int Microsomal stability assays are routinely used to predict the in vivo metabolic clearance of a compound. These assays have been conducted across a range of non-human species, including various mammals, birds, and fish, to understand species-specific differences in xenobiotic metabolism. tandfonline.com

The use of this compound in these assays is primarily as an internal standard for quantification via liquid chromatography-mass spectrometry (LC-MS). pesticidestewardship.orgupm.edu.my By adding a known quantity of this compound to the incubation mixture containing the unlabeled Promecarb (B155259) and liver microsomes, researchers can accurately measure the rate of disappearance of the parent compound. The deuterium (B1214612) label gives this compound a distinct mass-to-charge ratio (m/z) from the native compound, allowing for its precise detection without interference from the analyte or matrix components. pesticidestewardship.orgresearchgate.net This approach corrects for variations in sample preparation and instrument response, ensuring robust and reproducible data.

| Species Category | Microsomal Source | Key Enzymes | Role of this compound |

| Mammalian | Rat, Rabbit Liver | CYP450s, Esterases | Internal Standard for LC-MS quantification. |

| Avian | Quail, Chicken Liver | CYP450s, Esterases | Comparative metabolism studies; Internal Standard. who.int |

| Fish | Trout, Carp Liver | CYP450s, Esterases | Ecotoxicology; assessing bioaccumulation and persistence. slideshare.net |

This table illustrates the application of liver microsomal assays across different non-human species for studying pesticide metabolism, where a deuterated standard like this compound is essential for accurate quantification.

Enzyme Kinetics and Inhibitor Profiling with Deuterated Promecarb

Promecarb, like other carbamate (B1207046) insecticides, functions by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function. cambridge.orgnih.gov Understanding the kinetics of this inhibition is vital for assessing its toxicological profile. Deuterated compounds such as this compound are instrumental in detailed enzyme kinetic studies.

The primary advantage of using this compound is to investigate the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. The N-demethylation of carbamates is a common metabolic pathway mediated by CYP450 enzymes. Since the C-D bond is stronger than a C-H bond, if the cleavage of this bond is the rate-limiting step of the metabolic reaction, the metabolism of this compound will be slower than that of Promecarb. fsu.edu

By comparing the metabolic rates of Promecarb and this compound, researchers can elucidate the reaction mechanism and identify rate-determining steps in its detoxification. Furthermore, in inhibitor profiling, this compound can be used as a stable analytical standard to quantify the parent compound in the presence of potential inhibitors or to study how its own metabolism might be affected by other compounds. nih.govoup.com

Biotransformation Pathway Elucidation in Plant Models

While some reports suggest Promecarb is not readily metabolized by plants, the general metabolic pathways for carbamates in plant tissues involve hydrolysis, arylhydroxylation, and subsequent conjugation. pesticidestewardship.orgdntb.gov.ua These detoxification processes are crucial for understanding pesticide persistence and potential phytotoxicity. The main routes include the hydrolytic breakdown of the carbamate ester linkage and the oxidation of the aromatic ring (arylhydroxylation), followed by the conjugation of the resulting metabolites with endogenous molecules like glucose or amino acids to form more water-soluble and less toxic compounds. cambridge.orgfsu.edu

The use of this compound is critical for elucidating these complex pathways. When plants are treated with this compound, the deuterium-labeled N-methyl group acts as a tracer. nih.gov Analytical techniques like LC-MS/MS can then be used to track and identify metabolites containing this labeled moiety. This allows for the unambiguous differentiation of pesticide-derived metabolites from the plant's natural endogenous compounds. Using deuterated standards is a well-established method for quantifying trace amounts of plant metabolites and understanding their homeostasis. upm.edu.mytandfonline.com For instance, analysis of plant extracts could reveal metabolites such as hydroxylated this compound or its glucose conjugates, providing a clear picture of the biotransformation process. nih.govmdpi.com

| Metabolic Reaction | Description | Role of this compound |

| Aryl Hydroxylation | Oxidation of the phenyl ring, adding a hydroxyl (-OH) group. | Allows tracing of the hydroxylated metabolite containing the d3-methylcarbamate group. |

| Hydrolysis | Cleavage of the ester bond, separating the carbamic acid moiety from the phenolic ring. | Helps determine the fate of the N-d3-methylcarbamic acid portion. |

| Conjugation | Attachment of endogenous molecules (e.g., glucose, amino acids) to metabolites. fsu.edu | Enables identification and quantification of conjugated metabolites, confirming the detoxification pathway. upm.edu.my |

This interactive table outlines the primary biotransformation pathways for carbamates in plants and the specific role this compound plays in their study.

Microbial Degradation and Metabolite Identification in Environmental Microorganisms

The environmental fate of pesticides like Promecarb is heavily influenced by microbial degradation in soil and water. cambridge.org Microorganisms have evolved enzymatic pathways to break down these xenobiotic compounds. For carbamates, the principal initial step of microbial degradation is the hydrolysis of the carbamate ester linkage, catalyzed by enzymes such as carbamate hydrolases or esterases. oup.comnih.gov This reaction yields the corresponding phenol (B47542) (isothymol for Promecarb) and methylamine (B109427). oup.com

This compound is an essential tool for studying these microbial degradation pathways. Its application allows researchers to:

Trace Metabolites: By incubating microorganisms with this compound and analyzing the culture medium with LC-MS, scientists can confidently identify metabolites that retain the deuterated methyl group. This helps in constructing a detailed degradation map.

Quantify Degradation Rates: Using this compound as an internal standard provides for accurate measurement of the disappearance of the parent compound over time, allowing for the calculation of degradation kinetics in different microbial species or consortia. nih.gov

Distinguish Biotic vs. Abiotic Degradation: In environmental samples, comparing the degradation of Promecarb in sterilized (abiotic) versus non-sterilized (biotic) conditions, with this compound as a spike, can help differentiate between chemical hydrolysis and microbially-mediated breakdown.

Application of this compound in Non-Human Pharmacokinetic and Toxicokinetic Research

Pharmacokinetic (PK) and toxicokinetic (TK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Studies in non-human models, such as rats, are vital for assessing the potential exposure and risk of pesticides. Research has shown that Promecarb is rapidly metabolized and eliminated in rats, primarily through urine.

The application of this compound in non-human PK/TK research is multifaceted:

Internal Standard for Bioanalysis: this compound serves as an ideal internal standard for the quantification of Promecarb in complex biological matrices like blood, plasma, and urine. pesticidestewardship.orgresearchgate.net Its chemical behavior is nearly identical to the unlabeled analyte during extraction and analysis, but it is clearly distinguishable by mass spectrometry, leading to highly accurate concentration measurements.

Absolute Bioavailability Studies: In "simultaneous intravenous and oral dosing" studies, the deuterated form can be given by one route (e.g., IV) and the non-deuterated form by another (e.g., oral). This allows for the precise determination of absolute bioavailability in a single experiment by measuring the ratio of the two forms in the bloodstream, reducing inter-animal variability.

Quality Assurance, Quality Control, and Data Management in Promecarb D3 Research

Best Practices for Promecarb-d3 Reference Standard Handling and Storage

The integrity of any chemical analysis hinges on the quality of the reference standards used. This compound, as a deuterated internal standard, requires meticulous handling and storage to maintain its certified purity and concentration.

Storage and Stability:

Temperature: this compound reference standards should be stored at or below 4°C in a closed container, shielded from light in a dry environment. Some less volatile compounds are recommended to be stored refrigerated, while others, like certain Aroclor PCBs, are stored at room temperature. restek.com For long-term stability, unopened materials should be stored as recommended by the manufacturer. lgcstandards.com Once a container is opened, the end-user should conduct their own in-house stability trials, as the shelf life no longer applies. lgcstandards.com

Light Sensitivity: To prevent degradation, this compound standards should be stored in amber vials or other light-protecting containers. restek.com It is a good practice to always store reference standards away from light, even those kept at room temperature. restek.com

Solution Stability: The stability of this compound is reduced when it is in a solution. These solutions should be kept out of direct light, stored below 4°C, and monitored for any signs of decomposition. It is also advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent deuterium (B1214612) exchange. researchgate.net

Handling Procedures:

Equilibration: Before opening, the bottled material should be allowed to equilibrate to room temperature.

Dissolution: If a reference standard solution containing less volatile compounds has been frozen, it should be sonicated for 10-15 minutes after reaching room temperature to ensure all components are fully redissolved. restek.com

Single Use: Whenever possible, internal standards are intended for a single use to prepare a standard solution. lgcstandards.comindustry.gov.au

Security and Monitoring: Reference materials should be stored in a secure facility with controlled and monitored conditions. mriglobal.org A validated monitoring system that provides real-time tracking and alerts for out-of-range events is crucial. mriglobal.org

Internal Standard Spiking Strategies and Calibration Curve Construction

The use of an internal standard like this compound is a powerful technique in chromatography and spectroscopy to improve the precision and accuracy of quantitative analysis. scioninstruments.comclearsynth.com It helps to correct for variations during sample preparation, injection, and ionization. aptochem.comnumberanalytics.com

Spiking Strategies:

The primary goal of an internal standard is to add a known quantity of a substance to all samples, standards, and blanks. numberanalytics.com The ideal internal standard is an isotopically labeled version of the analyte, such as this compound for the analysis of Promecarb (B155259). aptochem.com This is because it has nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization response, and chromatographic retention time. aptochem.com

A key strategy is to add the internal standard at an early stage of the sample preparation process. scioninstruments.comnih.gov This allows it to account for any losses or variations that may occur during extraction, cleanup, and concentration steps. The concentration of the spiked internal standard should be similar to the expected concentration of the target analyte. scioninstruments.com

Calibration Curve Construction:

A calibration curve is constructed to establish the relationship between the instrument's response and the concentration of the analyte. labmanager.com When using an internal standard, the calibration curve is created by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in the calibration standards. numberanalytics.com

Steps for constructing a calibration curve with an internal standard:

Prepare a series of calibration standards with known concentrations of the analyte (Promecarb). researchgate.net

Spike each calibration standard with a constant and known concentration of the internal standard (this compound). numberanalytics.com

Analyze the standards using the chosen analytical method (e.g., GC-MS or LC-MS/MS).

For each standard, calculate the response factor, which is the ratio of the analyte's peak area to the internal standard's peak area. numberanalytics.com

Plot the response factor against the concentration of the analyte. labmanager.com

Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²), which should ideally be close to 1. thermofisher.comijcce.ac.ir

Below is an example of data that could be used to construct a calibration curve for Promecarb using this compound as an internal standard.

Interactive Data Table: Example Calibration Curve Data for Promecarb

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

|---|---|---|---|

| 1 | 5,234 | 51,000 | 0.103 |

| 5 | 26,170 | 51,500 | 0.508 |

| 10 | 51,890 | 50,900 | 1.019 |

| 25 | 129,500 | 51,200 | 2.529 |

| 50 | 258,700 | 51,100 | 5.063 |

| 100 | 520,100 | 51,300 | 10.138 |

Data Processing, Statistical Analysis, and Uncertainty Estimation

Data Processing:

After data acquisition, the raw data from the analytical instrument needs to be processed. For methods like GC-MS or LC-MS/MS, this involves integrating the chromatographic peaks for both the analyte (Promecarb) and the internal standard (this compound). The peak area ratio is then calculated for each sample. numberanalytics.com Automated data processing methods can be used with predefined parameters for retention time, ion transitions, and correlation coefficients to ensure consistency and efficiency. thermofisher.com

Statistical Analysis:

Statistical analysis is crucial for evaluating the quality of the analytical method and the reliability of the results. Key statistical parameters include:

Linearity: Assessed from the calibration curve, with a high coefficient of determination (R²) indicating a strong linear relationship.

Precision: The closeness of repeated measurements, often expressed as the relative standard deviation (RSD). brieflands.com

Accuracy: The closeness of a measured value to the true value, often assessed through recovery studies using spiked samples. brieflands.com Analysis of variance (ANOVA) can also be used to assess precision and accuracy. acs.org

Uncertainty Estimation:

Measurement uncertainty provides a quantitative indication of the confidence in an analytical result. fao.org It describes the range around a reported value within which the true value is expected to lie with a certain probability. fao.org The estimation of uncertainty is a requirement for accredited laboratories under ISO/IEC 17025. farmaciajournal.com

There are two main approaches to estimating uncertainty:

For pesticide residue analysis, a typical combined relative expanded uncertainty is often targeted to be below a certain threshold, for example, 50% at a 95% confidence level, as suggested by some European guidance documents. researchgate.net

Inter-laboratory Comparisons and Proficiency Testing for Promecarb Analysis

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of a robust quality assurance program. europa.eu They provide an independent and unbiased assessment of a laboratory's performance and the reliability of its analytical procedures. coresta.org Participation in such schemes is often mandatory for accredited laboratories. dtu.dkniphm.gov.in

Purpose and Process:

In a typical PT scheme for pesticide analysis, a central organizer prepares and distributes homogeneous test materials to participating laboratories. coresta.orgniphm.gov.in These materials may be spiked with a known concentration of analytes, including Promecarb, or they may be naturally incurred residue samples. tms-lab.com The laboratories analyze the samples using their routine methods and report their results to the organizer.

The organizer then statistically analyzes all the submitted data to determine an assigned value (the consensus value for the concentration of the analyte) and evaluates the performance of each laboratory. niphm.gov.in A common performance indicator is the z-score, which measures how far a laboratory's result is from the assigned value.

Benefits of Participation:

Performance Evaluation: Allows laboratories to assess the accuracy of their results against those of their peers. waterquality.gov.au

Method Validation: Provides evidence of the validity and comparability of the analytical methods used. europa.eu

Confidence and Accreditation: Demonstrates technical competence to clients and accreditation bodies. europa.eu

Below is a hypothetical example of inter-laboratory comparison results for the analysis of Promecarb in a spiked sample.

Interactive Data Table: Hypothetical Inter-laboratory Comparison Results for Promecarb

| Laboratory ID | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | z-score | Performance |

|---|---|---|---|---|

| Lab A | 0.048 | 0.050 | -0.4 | Satisfactory |

| Lab B | 0.052 | 0.050 | 0.4 | Satisfactory |

| Lab C | 0.045 | 0.050 | -1.0 | Satisfactory |

| Lab D | 0.065 | 0.050 | 3.0 | Unsatisfactory |

| Lab E | 0.055 | 0.050 | 1.0 | Satisfactory |

| Lab F | 0.039 | 0.050 | -2.2 | Questionable |

Future Research Directions and Emerging Applications of Promecarb D3

Integration with High-Throughput Screening Methodologies

The demand for rapid and large-scale testing of environmental and food samples for pesticide residues is a significant driver for innovation. High-Throughput Screening (HTS) methodologies, which allow for the processing of a vast number of samples, are becoming increasingly vital. axxam.com The integration of Promecarb-d3 into HTS workflows is a key future direction.

In HTS, especially when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards such as this compound are indispensable. lcms.cz They correct for variations in sample preparation and matrix effects, which can be significant when analyzing diverse and complex samples like different types of produce or soil. lcms.cz The use of stable isotope-labeled standards ensures high accuracy and reproducibility, which is crucial for differentiating true hits from false positives or negatives in large-scale screening campaigns. axxam.comnih.gov Future HTS applications will likely involve screening for a broader range of contaminants simultaneously, where the reliability offered by compounds like this compound is paramount for generating defensible data. sgsaxys.com

Development of Automated Analytical Platforms for this compound Based Analysis

To enhance efficiency and reduce human error, the development of fully automated analytical platforms is a major trend in analytical chemistry. continuousintelligence.ai These platforms can automate the entire workflow, from sample preparation using techniques like the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) to the final analysis. labmate.com

Table 1: Performance of Analytical Methods for Carbamate (B1207046) Pesticides This table displays typical performance metrics for analytical methods used to detect carbamate pesticides, where deuterated standards like this compound are essential for achieving accuracy and precision.

| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |

| LC-MS/MS with SPE | Alcoholic Beverages | 94.5% | 0.25-0.63 µg/L | tandfonline.com |

| Online SPE-HPLC-UV | Tap & Environmental Water | Not specified | 0.036-0.062 µg/L | chromatographyonline.com |

| UHPLC-MS with DisQuE | Vegetables (Corn, Cabbage) | 70-120% | < 5.0 µg/kg | |

| LC-MS/MS with Isotope Dilution | Wastewater & Surface Water | 72-108% | 0.25-1.0 ng/L | acs.org |

Expansion into Novel Environmental Matrices and Emerging Contaminant Research

Research into the environmental fate of pesticides is expanding beyond traditional soil and water analysis to include novel matrices such as indoor dust, air, and various biological tissues. Promecarb (B155259) has been identified as a contaminant of concern in various environmental monitoring programs. herts.ac.ukwa.gov As analytical sensitivity improves, the detection of trace levels of Promecarb in these less-conventional matrices becomes more feasible.